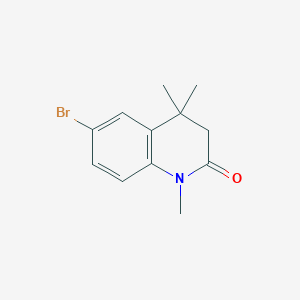
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
概要
説明
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions for yield and purity. Continuous flow reactors might be employed to ensure consistent product quality and efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might convert the compound to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine atom might enhance the compound’s reactivity and binding affinity to its molecular targets.
類似化合物との比較
Similar Compounds
- 6-Chloro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
- 6-Fluoro-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
- 6-Iodo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one
Uniqueness
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
生物活性
6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound belonging to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound based on various studies and findings.
- Molecular Formula : C₁₂H₁₄BrNO
- Molecular Weight : 268.15 g/mol
- CAS Number : 144583-92-6
Antiviral Activity
Research has indicated that derivatives of this compound exhibit potential as HIV-1 integrase inhibitors. A study demonstrated that the compound's structural analogs were evaluated for their enzymatic and antiviral activity, showing significant inhibition against HIV-1 integrase. Compound 2 from this study was found to be more potent than its ester counterpart .
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. The presence of the bromine atom in this compound enhances its reactivity and biological efficacy compared to other halogenated analogs. For instance, studies have shown that similar quinoline compounds can induce apoptosis in cancer cells by activating specific signaling pathways .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes. A profiling study of multiple chemicals indicated that certain quinoline derivatives can act as inhibitors of cholinesterase and other enzymes involved in metabolic processes .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. The bromine substitution at the 6-position significantly influences the binding affinity and selectivity towards biological targets. Docking studies suggest that the compound's binding modes align with its observed biological activities .
Comparative Analysis with Related Compounds
Case Study 1: HIV Integrase Inhibition
In a study focusing on the synthesis of HIV integrase inhibitors, compounds derived from this compound were tested for their ability to inhibit the integrase enzyme. The results indicated that these compounds could effectively reduce viral replication in vitro .
Case Study 2: Anticancer Effects
A series of experiments were conducted to evaluate the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant cytotoxicity through apoptosis induction mechanisms .
特性
IUPAC Name |
6-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-5-4-8(13)6-9(10)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAOOSQZJDXRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C2=C1C=C(C=C2)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626571 | |
| Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144583-92-6 | |
| Record name | 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















